Vatalanib: A Technical Guide to its Discovery and Preclinical Development
Vatalanib: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vatalanib (also known as PTK787 or ZK 222584) is a potent, orally bioavailable, small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] Developed through a collaboration between Novartis and Schering AG, Vatalanib was identified via high-throughput screening as a promising anti-angiogenic agent for cancer therapy.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of Vatalanib, with a focus on quantitative data and detailed experimental methodologies.
Chemical Properties and Synthesis
Vatalanib is an anilinophthalazine derivative with the chemical name N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine.[3] Its chemical formula is C20H15ClN4, and it has a molecular weight of 346.82 g/mol .[1] The synthesis of Vatalanib involves a multi-step process, which is not detailed in the publicly available literature.
Mechanism of Action
Vatalanib exerts its anti-angiogenic effects by targeting the ATP-binding site of several key RTKs involved in tumor growth and neovascularization.[3] Its primary targets are the vascular endothelial growth factor receptors (VEGFRs). It inhibits all known VEGFRs, including VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[2] In addition to VEGFRs, Vatalanib also demonstrates inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ), c-Kit, and c-Fms at higher concentrations.[4]
The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, as well as pericyte recruitment, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Preclinical Development
The preclinical development of Vatalanib involved a comprehensive evaluation of its in vitro and in vivo activities, including kinase inhibition, cellular effects, and anti-tumor efficacy in various cancer models.
In Vitro Kinase Inhibition
The inhibitory activity of Vatalanib against a panel of protein kinases was determined using in vitro kinase assays. These assays typically involve recombinant kinase domains and a phosphate donor to measure the phosphorylation of a substrate peptide.
Table 1: Vatalanib In Vitro Kinase Inhibition
| Kinase Target | IC50 (nM) |
| VEGFR-2 (KDR) | 37 |
| VEGFR-1 (Flt-1) | 77 |
| Flk | 270 |
| VEGFR-3 (Flt-4) | 660 |
| PDGFRβ | 580 |
| c-Kit | 730 |
| c-Fms | 1400 |
Data compiled from multiple sources.[5]
Cellular Assays
The biological effects of Vatalanib were further investigated in various cell-based assays to assess its impact on key cellular processes involved in angiogenesis.
Table 2: Vatalanib Cellular Activity
| Assay | Cell Line | Growth Factor | IC50 (nM) |
| HUVEC Proliferation (Thymidine Incorporation) | HUVEC | VEGF | 7.1 |
| VEGF-induced KDR Phosphorylation | CHO (KDR transfected) | VEGF | 34 |
| VEGF-induced KDR Phosphorylation | HUVEC | VEGF | 17 |
Data compiled from multiple sources.[6]
In Vivo Efficacy
The anti-tumor and anti-angiogenic efficacy of Vatalanib was evaluated in several preclinical animal models of cancer. Oral administration of Vatalanib led to significant tumor growth inhibition in a dose-dependent manner.
Table 3: Vatalanib In Vivo Anti-Tumor Efficacy
| Tumor Model | Animal Model | Dosing (mg/kg/day, p.o.) | Tumor Growth Inhibition |
| Various Human Carcinomas (A431, Ls174T, HT-29, PC-3, DU145, CWR-22) | Nude Mice | 25-100 | Dose-dependent inhibition |
| Xenograft Mouse Model | Mice | Not Specified | 76% |
Data compiled from multiple sources.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Vatalanib against specific receptor tyrosine kinases.
Methodology:
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Enzyme and Substrate Preparation: Recombinant GST-fused kinase domains of the target kinases (e.g., VEGFR-2) are expressed in a suitable system (e.g., baculovirus) and purified. A generic substrate peptide, such as poly(Glu:Tyr 4:1), is used as the phosphate acceptor.
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Reaction Mixture: The kinase reaction is performed in a 96-well plate. The reaction buffer typically contains 20 mM Tris-HCl (pH 7.5), 1-3 mM MnCl2, 3-10 mM MgCl2, 0.25 mg/mL polyethylene glycol 20000, and 1 mM DTT.
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Assay Procedure:
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The purified kinase is incubated with varying concentrations of Vatalanib for a defined period at room temperature.
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The kinase reaction is initiated by the addition of a mixture containing the substrate peptide and γ-[33P]ATP (as the phosphate donor).
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The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at ambient temperature.
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The reaction is terminated by the addition of EDTA.
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-
Detection and Quantification:
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A portion of the reaction mixture is transferred to a polyvinylidene difluoride (PVDF) membrane using a filter-binding apparatus.
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The membrane is washed extensively with phosphoric acid to remove unincorporated γ-[33P]ATP.
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The amount of incorporated radiolabeled phosphate on the substrate peptide is quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition for each Vatalanib concentration is calculated, and the IC50 value is determined by linear regression analysis.[7]
Endothelial Cell Proliferation Assay (BrdUrd Incorporation)
Objective: To assess the effect of Vatalanib on VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).
Methodology:
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Cell Culture: HUVECs are seeded in 96-well plates coated with 1.5% gelatin and cultured in growth medium at 37°C and 5% CO2.
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Treatment: After reaching subconfluency, the growth medium is replaced with basal medium containing a low percentage of fetal calf serum (FCS) and a constant concentration of VEGF (e.g., 50 ng/mL). Cells are treated with a range of Vatalanib concentrations. Control wells with and without VEGF are also included.
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BrdUrd Labeling: After 24 hours of incubation with Vatalanib, a 5-bromo-2'-deoxyuridine (BrdUrd) labeling solution is added to each well, and the cells are incubated for an additional 24 hours.
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Detection:
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The cells are fixed, and the DNA is denatured to expose the incorporated BrdUrd.
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A peroxidase-labeled anti-BrdUrd antibody is added to the wells.
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After incubation and washing, a substrate solution (e.g., 3,3',5,5'-tetramethylbenzidine) is added to produce a colored product.
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Quantification: The absorbance of the colored product is measured using a spectrophotometer at 450 nm. The intensity of the color is proportional to the amount of BrdUrd incorporated into the DNA, which reflects the rate of cell proliferation.[7]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Vatalanib in an in vivo setting.
Methodology:
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Animal Model: Immunocompromised mice (e.g., nude mice) are used.
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Tumor Implantation: Human tumor cells (e.g., A431, HT-29) are injected subcutaneously into the flank of the mice.
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Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. Vatalanib is administered orally (p.o.) once daily at various doses (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width^2) / 2.
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Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.
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Data Analysis: The mean tumor volume of the treated groups is compared to the control group to determine the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
Caption: Vatalanib's mechanism of action targeting key signaling pathways.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Workflow for the endothelial cell proliferation assay.
Conclusion
Vatalanib is a potent, orally active inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-tumor activity demonstrated in preclinical studies. Its well-defined mechanism of action and efficacy in a range of in vitro and in vivo models provided a strong rationale for its clinical development as a targeted cancer therapy. This technical guide summarizes the key preclinical data and methodologies that formed the foundation for the clinical investigation of Vatalanib.
References
- 1. Vatalanib - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase II trial of vatalanib in patients with advanced or metastatic pancreatic adenocarcinoma after first-line gemcitabine therapy (PCRT O4-001) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
